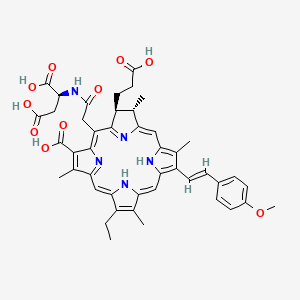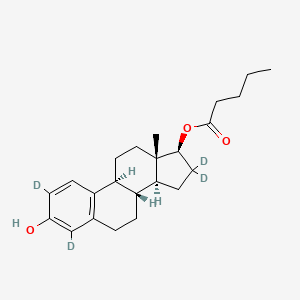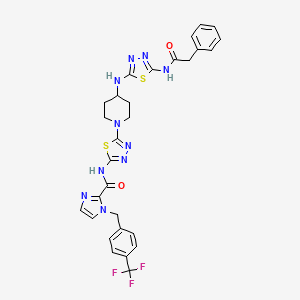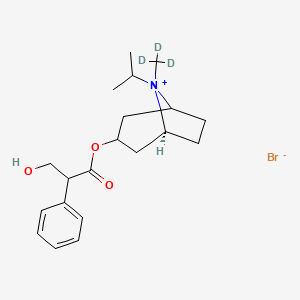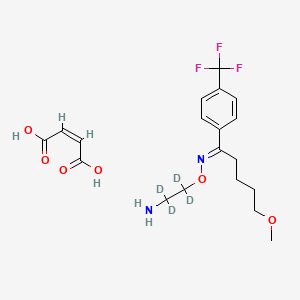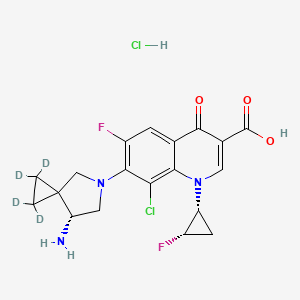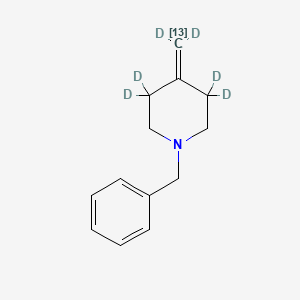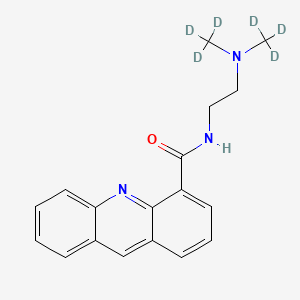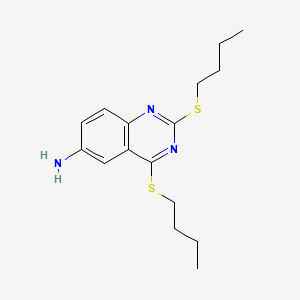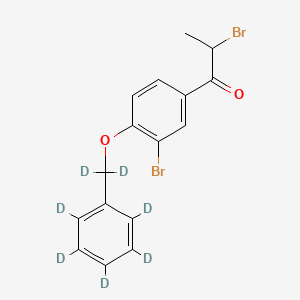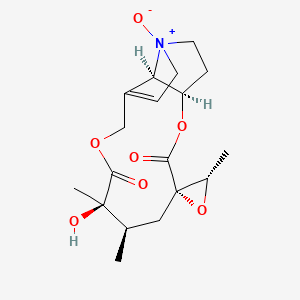
Anti-inflammatory agent 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 9 is a compound known for its potent anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a protective mechanism involving immune cells, blood vessels, and molecular mediators. This compound plays a crucial role in mitigating this response, making it valuable in treating various inflammatory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 9 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This method ensures high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Anti-inflammatory agent 9 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It serves as a tool for studying inflammatory pathways and the role of specific mediators in inflammation.
Medicine: It is investigated for its potential to treat various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: It is used in the formulation of anti-inflammatory drugs and topical creams.
Mécanisme D'action
Anti-inflammatory agent 9 exerts its effects by inhibiting key enzymes involved in the inflammatory process. It targets cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, lipid compounds that mediate inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparaison Avec Des Composés Similaires
Aspirin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Ibuprofen: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: An NSAID that provides longer-lasting effects compared to ibuprofen.
Uniqueness: Anti-inflammatory agent 9 is unique due to its specific molecular structure, which allows for selective inhibition of COX enzymes with minimal side effects. This selectivity makes it a promising candidate for developing new anti-inflammatory therapies.
Propriétés
Formule moléculaire |
C18H15N5O2S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H15N5O2S/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25) |
Clé InChI |
ZAIXJKNFYYBUFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


